2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride
Description
Historical Context of Pyrrolidine Scaffold Development
The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, has been a cornerstone of medicinal chemistry for over a century. Its unique spatial characteristics—including sp³-hybridized carbons, pseudorotation-induced three-dimensional (3D) conformations, and stereochemical versatility—have made it indispensable in drug design. Early discoveries of pyrrolidine-containing natural products, such as nicotine (1 ) and hygrine, demonstrated its biological relevance, particularly in alkaloids with antimicrobial, anticancer, and neuroactive properties.
The 20th century saw systematic exploration of pyrrolidine derivatives, driven by their ability to mimic transition states in enzymatic reactions. For example, the discovery of proline as a proteinogenic amino acid underscored the scaffold’s role in biomolecular interactions. By the 1980s, pyrrolidine had become a key component in synthetic drugs like procyclidine (for Parkinson’s disease) and bepridil (a calcium channel blocker). The scaffold’s pseudorotation enables adaptive binding to diverse targets, a feature leveraged in developing selective receptor modulators.
A pivotal advancement came with the integration of computational chemistry in the 2000s, allowing precise control over ring puckering and substituent orientation. This led to innovations such as cis-3,4-diphenylpyrrolidine derivatives with inverse agonistic activity on the RORγt receptor, highlighting the scaffold’s adaptability.
Emergence of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine Dihydrochloride in Research
This compound (CAS: 1286628-31-6) emerged in the 2010s as part of efforts to optimize pyrrolidine-based compounds for enhanced bioavailability and target engagement. Its structure features a methyl group at the 1-position of the pyrrolidine ring and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt for improved solubility.
This compound’s design reflects two key trends in pyrrolidine chemistry:
- Substituent Engineering : The 1-methyl group reduces metabolic degradation by cytochrome P450 enzymes, while the ethylamine side chain introduces a protonatable nitrogen for ionic interactions with biological targets.
- Salt Formation : Dihydrochloride salts are favored in pharmaceutical formulations for their stability and water solubility, critical for in vivo applications.
Early synthetic routes involved reductive amination of 1-methylpyrrolidin-3-one with ethylamine, followed by hydrochloric acid salt formation. Recent protocols emphasize asymmetric synthesis to exploit stereochemical effects on binding affinity, though the compound’s specific stereoisomerism remains proprietary.
Current Research Landscape and Significance
As of 2023, this compound is under investigation for multiple therapeutic applications, reflecting the broader versatility of pyrrolidine derivatives:
Central Nervous System (CNS) Modulation
The compound’s ability to cross the blood-brain barrier (BBB) has spurred interest in neurodegenerative diseases. Structural analogs of pyrrolidine, such as the racetam family (e.g., piracetam), demonstrate cognitive-enhancing effects via glutamatergic modulation. Preliminary studies suggest that the ethylamine side chain in this compound may enhance affinity for σ-1 receptors, implicated in neuroprotection.
Antimicrobial Activity
Pyrrolidine derivatives with cationic side chains exhibit broad-spectrum antimicrobial properties by disrupting bacterial membranes. The dihydrochloride salt’s positive charge may enhance interactions with negatively charged phospholipids in microbial cell walls, though specific MIC values remain undisclosed.
Enzyme Inhibition
Hybrid molecules combining pyrrolidine with pharmacophores like thiosemicarbazones show promise as enzyme inhibitors. For instance, copper(II) complexes of pyrrolidine-thiosemicarbazone hybrids exhibit IC~50~ values below 1 μM against cancer cell lines. While this compound’s enzymatic targets are not fully characterized, its structure aligns with inhibitors of N-acylethanolamine acid amidase (NAAA), a target for inflammatory diseases.
Collaborative Research and Technological Integration
The compound’s development exemplifies interdisciplinary collaboration:
- Computational Modeling : Molecular dynamics simulations optimize its 3D conformation for target binding.
- High-Throughput Screening (HTS) : Libraries of pyrrolidine derivatives are screened against disease-specific assays to identify lead candidates.
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
| Property | Pyrrolidine | This compound |
|---|---|---|
| Molecular Weight | 71.12 g/mol | 201.14 g/mol |
| logP (Partition Coefficient) | 0.47 | 1.82 (estimated) |
| Water Solubility | High | Moderate (enhanced via salt formation) |
| sp³ Hybridization (%) | 100 | 100 |
Table 2: Synthetic Strategies for Pyrrolidine-Based Compounds
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9-5-3-7(6-9)2-4-8;;/h7H,2-6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKONHRRYRSJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286628-31-6 | |
| Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect neurotransmitter release and uptake .
Comparison with Similar Compounds
(a) 2-(1-Methylazetidin-3-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C₆H₁₄Cl₂N₂
- Key Features: Replaces the pyrrolidine ring with a smaller, four-membered azetidine ring.
(b) 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂FN₂O
- Key Features: Incorporates a fluorinated pyridine ring linked via an ether group to the ethylamine chain.
(c) 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride
(d) {[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride
- Molecular Formula : C₈H₁₅Cl₂N₃S
- Key Features: Contains a thiazole ring fused with a pyrrolidine group. The sulfur atom in the thiazole ring may improve metal-binding capacity or alter solubility compared to purely nitrogenous heterocycles .
(e) 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₂
- Key Features: Substitutes the pyrrolidine ring with a chlorinated pyridine ring.
Physicochemical Properties
Biological Activity
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its diverse biological activities. This compound primarily interacts with neurotransmitter systems, notably enhancing gamma-aminobutyric acid (GABA) transmission, which is crucial for managing neurological disorders such as epilepsy and anxiety.
- Molecular Formula : C7H18Cl2N2
- Molecular Weight : Approximately 201.14 g/mol
- Structure : The compound features a five-membered nitrogen-containing heterocycle, characteristic of pyrrolidines, which contributes to its biological activity.
The primary mechanism through which this compound exerts its effects is by modulating GABAergic pathways. By enhancing GABA receptor activity, this compound reduces neuronal excitability, which can be beneficial in treating conditions associated with hyperactivity in the central nervous system.
Biological Activities
Research highlights several key biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although the specific mechanisms and efficacy require further investigation.
- Antipsychotic Effects : Its interaction with neurotransmitter systems indicates potential antipsychotic effects, making it a candidate for further research in psychiatric disorders.
- Antidepressant Potential : The compound's modulation of neurotransmitter release suggests it could be beneficial in treating depression.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of findings from notable research:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Unique Features |
|---|---|
| 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine dihydrochloride | Structural variation affecting pharmacological properties |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | Lacks hydrochloride salt; used in similar studies |
| (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine | Distinct stereochemistry influencing biological activity |
Q & A
Q. What are the recommended synthetic routes for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example, the reaction of 1-methylpyrrolidine-3-carbaldehyde with ethylenediamine under hydrogenation conditions can yield the primary amine, followed by HCl salt formation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
- Catalysts : Palladium on carbon or Raney nickel enhances reductive amination efficiency .
- Temperature : Elevated temperatures (60–80°C) accelerate reaction rates but may increase side products . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures high purity (>95%) .
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm) and carbon backbone connectivity .
- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. Hydrogen bonding between amine groups and chloride ions is critical for salt stability .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 159.2) .
Q. What are the common chemical reactions involving this compound, and how are reaction conditions optimized for desired products?
Methodological Answer: The compound participates in:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form amides. Excess base (e.g., triethylamine) neutralizes HCl .
- Oxidation : Treat with KMnO in acidic conditions to yield pyrrolidinone derivatives. Control pH to avoid over-oxidation .
- Complexation : Metal coordination (e.g., with Cu) for catalytic applications. Use methanol as solvent and monitor via UV-Vis spectroscopy .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine ring in this compound influence its biological activity and receptor binding affinity?
Methodological Answer: Modifications (e.g., substituents at the 3-position or N-methylation) alter steric and electronic properties:
- N-Benzyl analogs : Enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Ring expansion (to piperidine): Increases conformational flexibility, affecting selectivity for dopamine vs. serotonin receptors .
- Assay design : Radioligand binding assays (using -spiperone for dopamine D2 receptors) quantify affinity changes. Use HEK293 cells expressing cloned receptors for consistency .
Q. In studies reporting conflicting pharmacological data for this compound, what methodological factors could account for these discrepancies?
Methodological Answer: Contradictions often arise from:
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of amine groups, impacting receptor binding .
- Model systems : Primary neuron cultures vs. transfected cell lines yield differing EC values due to receptor density and coupling efficiency .
- Data normalization : Baseline correction methods (e.g., vehicle control vs. unstimulated cells) affect dose-response interpretations .
Q. What considerations are critical when designing experiments to assess the pharmacokinetic properties of this compound in vivo?
Methodological Answer: Key parameters include:
- Bioavailability : Administer via intravenous vs. oral routes; measure plasma concentrations using LC-MS/MS over 24 hours .
- Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify CYP450-mediated degradation pathways .
- Tissue distribution : Use radiolabeled -compound and autoradiography to quantify accumulation in target organs .
Q. How should researchers approach conflicting crystallographic data when determining the molecular conformation of this compound?
Methodological Answer:
- Refinement protocols : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules). SHELXL’s robust restraints handle high-resolution data better .
- Validation tools : Use R values and electron density maps (e.g., in Coot) to assess model accuracy. Discrepancies >0.05 Å in bond lengths suggest overfitting .
- Cross-validation : Correlate crystallographic data with solution-state NMR to confirm dynamic conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
